Altiratinib is classified as a multi-targeted inhibitor because it can block the activity of three key RTKs:
By targeting these multiple RTKs, Altiratinib has the potential to disrupt different aspects of cancer progression.
Current scientific research on Altiratinib is focused on several key areas:
Altiratinib is a small molecule compound classified as a multiple kinase inhibitor, primarily targeting the c-Met, Tie2, and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinases. Its chemical structure is defined by the formula and has a molecular weight of approximately 510.5 g/mol. The compound is also known by its developmental code DCC-2701 and has been investigated for its potential in treating various cancers due to its ability to inhibit tumor growth, invasion, and angiogenesis .
Altiratinib acts as a TKI, specifically targeting enzymes known as fibroblast growth factor receptors (FGFRs) []. FGFRs play a crucial role in cell growth, proliferation, and angiogenesis (blood vessel formation) []. By inhibiting these receptors, Altiratinib disrupts these essential processes in cancer cells, potentially leading to tumor shrinkage and halting cancer progression [].
The mechanism of action of altiratinib involves the selective binding to several receptor tyrosine kinases, including c-Met, VEGFR2, and Tie2. Upon binding, altiratinib induces type II inactive conformations in these kinases, which leads to the inhibition of downstream signaling pathways associated with cell survival and proliferation. This inhibition is crucial for blocking tumor initiation and progression as well as overcoming drug resistance mechanisms within the tumor microenvironment .
Altiratinib exhibits significant biological activity by inhibiting multiple pathways involved in cancer progression. It has been shown to effectively suppress tumor growth in various preclinical models, including breast, pancreatic, glioblastoma, and ovarian cancers. The compound's ability to penetrate the blood-brain barrier further enhances its potential for treating brain tumors and metastases . In vitro studies have demonstrated that altiratinib can inhibit endothelial cell proliferation and migration, which are critical processes in angiogenesis .
The synthesis of altiratinib involves a multi-step process that typically includes the formation of key intermediates through reactions such as amide coupling and cyclization. One reported method includes a single-pot three-component reaction that yields the target compound efficiently. The synthesis process has been optimized to ensure high purity and yield of the final product suitable for biological testing .
Altiratinib is primarily being investigated for its applications in oncology, particularly as a treatment for cancers that exhibit overactivation of the c-Met and VEGFR pathways. Its unique profile allows it to address multiple hallmarks of cancer simultaneously, making it a promising candidate for combination therapies aimed at enhancing treatment efficacy while reducing resistance . Additionally, its potential applications extend to other diseases where these kinases play a critical role.
Interaction studies have shown that altiratinib selectively binds to several kinases with varying affinities, indicating its potential for broad-spectrum activity against different cancer types. The compound has demonstrated IC50 values of 2.7 nM for c-Met, 8.0 nM for Tie2, and 9.2 nM for VEGFR2 among others . These interactions suggest that altiratinib can effectively modulate signaling pathways critical for tumor survival and growth.
Several compounds share structural or functional similarities with altiratinib. Below is a comparison highlighting their unique characteristics:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Crizotinib | c-Met, ALK | First FDA-approved MET inhibitor |
Cabozantinib | c-Met, VEGFR2 | Multi-kinase inhibitor with activity against RET |
Regorafenib | VEGFR2, PDGFRβ | Approved for colorectal cancer; targets multiple kinases |
Lenvatinib | VEGFR1-3, FGFR1-4 | Focused on vascular endothelial growth factor receptors |
Sorafenib | RAF kinases, VEGFR2 | Known for its role in hepatocellular carcinoma |
Altiratinib’s uniqueness lies in its balanced inhibition profile across multiple kinases (c-Met, Tie2, VEGFR2) within a single therapeutic agent, allowing it to address various mechanisms of tumor resistance simultaneously . This multi-target approach differentiates it from other compounds that may predominantly inhibit one specific kinase.
Altiratinib possesses the molecular formula C26H21F3N4O4, establishing it as a complex heterocyclic compound with multiple functional groups contributing to its pharmacological activity. The molecular weight has been consistently reported as 510.5 grams per mole through computational analysis using PubChem 2.2 methodologies. Alternative determinations have reported slight variations, with DrugBank Online documenting an average molecular weight of 510.473 and a monoisotopic mass of 510.151489661, while commercial suppliers have noted values of 510.46. The exact mass has been precisely calculated as 510.15148965 Daltons through advanced computational methods.
The compound demonstrates specific physicochemical characteristics that influence its biological activity and drug-like properties. The XLogP3-AA value of 4.3 indicates moderate lipophilicity, while the hydrogen bond donor count of 3 and acceptor count of 8 suggest favorable interactions with target proteins. The rotatable bond count of 8 provides sufficient conformational flexibility for optimal binding while maintaining structural integrity.
Property | Value | Computational Method |
---|---|---|
Molecular Formula | C26H21F3N4O4 | PubChem 2.2 |
Molecular Weight | 510.5 g/mol | PubChem 2.2 |
Exact Mass | 510.15148965 Da | PubChem 2.2 |
XLogP3-AA | 4.3 | XLogP3 3.0 |
Hydrogen Bond Donors | 3 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptors | 8 | Cactvs 3.4.8.18 |
Rotatable Bonds | 8 | Cactvs 3.4.8.18 |
The three-dimensional conformational analysis of altiratinib reveals complex spatial arrangements that directly impact its binding affinity and selectivity profiles. Molecular docking studies have extensively characterized the compound's ability to adopt type II inactive conformations when binding to target kinases. The spatial architecture includes three distinct interaction zones that contribute to its multi-target specificity.
Advanced crystallographic analysis has revealed that altiratinib interacts within binding cavities through numerous hydrophobic interactions distributed across distinct molecular regions. The first zone consists of a cyclopropanecarbonylamino group connecting a pyridine ring, which interacts primarily with tryptophan, leucine, and alanine residues in the adenosine triphosphate-binding hinge region. The central zone features a difluorophenyl ring that positions between phenylalanine residues, with fluorine groups forming specific interactions with cysteine sulfur groups. The terminal region encompasses a cyclopropane-1,1-dicarboxamide structure leading to a fluorophenyl ring, providing additional stabilization through hydrophobic contacts.
Comparative structural studies between neurotrophin receptor tyrosine kinase 1 and neurotrophin receptor tyrosine kinase 3 have demonstrated that subtle conformational differences significantly impact altiratinib binding affinity. The compound shows preferential binding to DFG-out conformations, with molecular dynamics simulations revealing specific rotamer orientations that influence binding pocket accessibility.
High-resolution crystallographic studies have provided detailed insights into altiratinib's binding mechanisms across multiple target proteins. The crystal structure of hepatocyte growth factor receptor in complex with altiratinib analog DP-4157 has been solved to 2.6 Ångström resolution, revealing the compound's positioning within the kinase active site. These crystallographic data demonstrate that altiratinib induces type II inactive conformations through balanced inhibition mechanisms.
The Toxoplasma gondii PRP4K kinase domain has been successfully co-crystallized with altiratinib, yielding high-resolution diffraction data to 2.2 Ångström. This structure reveals the protein crystallizing as a dimer with catalytic cavities in opposing orientations, with the activation loop occupying a DFG-out conformation and tyrosine 729 in a phosphorylated state. The phospho-tyrosine residue forms critical crystal contacts with symmetry-related molecules, indicating its importance for crystallization under these specific conditions.
Electron density maps clearly demonstrate altiratinib occupancy within adenosine triphosphate-binding pockets located at the interface between amino and carboxyl-terminal lobes. The binding cavity is delineated by the DFG motif and glycine-rich loop structures, with both monomers displaying strong electron density for the complete altiratinib molecule. Detailed structural analysis reveals an activation loop alpha helix spanning isoleucine 726 to tyrosine 735, representing a unique structural feature compared to human orthologs.
Crystallographic Parameter | Value | Structure |
---|---|---|
Resolution | 2.6 Å | 5DG5 (c-Met complex) |
Resolution | 2.2 Å | 7Q4A (TgPRP4K complex) |
Space Group | Not specified | 5DG5 |
Diffraction Method | X-ray | Both structures |
Activation Loop Conformation | DFG-out | 7Q4A |
Binding Pocket Location | N/C-lobe interface | Both structures |
Altiratinib represents a multi-targeted kinase inhibitor engineered to achieve balanced inhibition across multiple receptor tyrosine kinases through optimized binding interactions [3]. The compound demonstrates potent inhibitory activity against its primary kinase targets with nanomolar binding affinities, establishing a therapeutic profile designed to address multiple oncogenic pathways simultaneously [7].
The binding affinity profile of altiratinib reveals exceptional potency against hepatocyte growth factor receptor with an inhibitory concentration fifty value of 2.7 nanomolar, vascular endothelial growth factor receptor type 2 at 9.2 nanomolar, and TIE2 receptor tyrosine kinase at 8.0 nanomolar [7]. These values demonstrate the compound's capacity to achieve therapeutically relevant inhibition across its intended target spectrum with relatively balanced potencies.
Kinase Target | Inhibitory Concentration 50 (nanomolar) | Standard Deviation |
---|---|---|
Hepatocyte Growth Factor Receptor | 2.7 | ±0.7 |
Hepatocyte Growth Factor Receptor D1228H | 3.6 | ±0.5 |
Hepatocyte Growth Factor Receptor D1228N | 1.3 | ±0.4 |
Hepatocyte Growth Factor Receptor Y1230C | 1.2 | ±1.1 |
Hepatocyte Growth Factor Receptor Y1230D | 0.37 | ±0.28 |
Hepatocyte Growth Factor Receptor Y1230H | 1.5 | ±0.4 |
Hepatocyte Growth Factor Receptor M1250T | 6.0 | ±0.3 |
TIE2 Receptor Tyrosine Kinase | 8.0 | ±1.7 |
Vascular Endothelial Growth Factor Receptor 2 | 9.2 | ±3.3 |
Tropomyosin Receptor Kinase A | 0.85 | ±0.22 |
Tropomyosin Receptor Kinase B | 4.6 | ±0.4 |
Tropomyosin Receptor Kinase C | 0.83 | ±0.39 |
The hepatocyte growth factor receptor represents the primary therapeutic target for altiratinib, with the compound demonstrating exceptional binding affinity and sustained target engagement [3] [7]. Mechanistic studies reveal that altiratinib functions as a type II kinase inhibitor, binding to the switch control pocket of the hepatocyte growth factor receptor and inducing an inactive conformational state [3] [15].
Crystallographic analysis demonstrates that altiratinib binds deeply within the switch control pocket of the hepatocyte growth factor receptor kinase domain, forming critical hydrogen bonds with key residues including lysine 1110, glutamic acid 1127, and aspartic acid 1222 [7] [15]. The compound additionally establishes hydrogen bonding interactions with the kinase hinge region at methionine 1160, contributing to its high binding affinity [7].
The binding mechanism involves the para-fluorophenyl ring of altiratinib penetrating deeply into the hydrophobic switch pocket region adjacent to the alpha-C helix, effectively preventing the activation loop from occupying this critical regulatory space [7]. This conformational constraint forces the kinase switch into the adenosine triphosphate and substrate binding pockets, thereby blocking enzymatic activity through allosteric inhibition [7].
Kinetic characterization reveals that altiratinib exhibits an off-rate of 0.0067 per minute from the hepatocyte growth factor receptor, corresponding to a residence half-time of 103 minutes and a dissociation constant of 0.4 nanomolar [7]. These parameters indicate tight-binding kinetics consistent with the compound's deep penetration into the switch control pocket [7].
Michaelis-Menten analysis demonstrates that altiratinib functions as a non-competitive inhibitor with respect to adenosine triphosphate, with increasing concentrations of the compound leading to decreases in maximum velocity even at adenosine triphosphate concentrations as high as 5000 micromolar [7]. This kinetic profile confirms that altiratinib inhibition cannot be overcome by high adenosine triphosphate concentrations, establishing its mechanism as a true allosteric type II inhibitor [7].
Altiratinib demonstrates potent inhibitory activity against vascular endothelial growth factor receptor 2 with an inhibitory concentration fifty value of 9.2 nanomolar, positioning this receptor as a key secondary target for anti-angiogenic therapeutic effects [7]. The compound's interaction with vascular endothelial growth factor receptor 2 contributes significantly to its ability to disrupt tumor vascularization and block angiogenesis-dependent tumor growth [3].
In primary human umbilical vein endothelial cells, altiratinib inhibits vascular endothelial growth factor-stimulated vascular endothelial growth factor receptor 2 phosphorylation with an inhibitory concentration fifty of 4.7 nanomolar [7]. This cellular potency closely correlates with the biochemical enzyme inhibition data, indicating efficient target engagement in physiologically relevant cellular contexts [7].
Functional angiogenesis assays demonstrate that altiratinib effectively blocks capillary tube formation in human microvascular endothelial cells when stimulated with vascular endothelial growth factor, with an inhibitory concentration fifty of 58 nanomolar [7]. This anti-angiogenic activity represents a critical component of the compound's multi-targeted approach to cancer therapy [3].
The molecular basis for vascular endothelial growth factor receptor 2 inhibition by altiratinib involves binding to the same switch control pocket mechanism observed with the hepatocyte growth factor receptor [3] [15]. The compound induces a type II inactive conformation in vascular endothelial growth factor receptor 2, effectively blocking the receptor's capacity to transduce angiogenic signals [3].
TIE2 receptor tyrosine kinase represents the third major target in altiratinib's balanced inhibition profile, with an inhibitory concentration fifty of 8.0 nanomolar against the purified kinase domain [7]. This target is particularly significant for disrupting angiopoietin-mediated angiogenesis and addressing resistance mechanisms that emerge during anti-vascular endothelial growth factor therapy [3] [8].
Cellular studies in human umbilical vein endothelial cells demonstrate that altiratinib inhibits angiopoietin-1-stimulated TIE2 phosphorylation with an inhibitory concentration fifty of 1.0 nanomolar [7]. In the immortalized endothelial cell line EA.hy926, similar potency is observed with an inhibitory concentration fifty of 2.6 nanomolar for TIE2 phosphorylation inhibition [7].
The angiopoietin-TIE2 signaling axis plays a crucial role in vascular homeostasis and pathological angiogenesis, with angiopoietin-2 functioning as both an agonist and antagonist of TIE2 depending on the cellular context [8]. Altiratinib's inhibition of this pathway contributes to its ability to block multiple revascularization mechanisms that tumors employ to maintain their blood supply [3].
Prolonged target engagement studies reveal that altiratinib maintains TIE2 inhibition for extended periods following compound washout [7]. In Chinese hamster ovary cells expressing TIE2, treatment with 1 micromolar altiratinib for 2 hours followed by media exchange results in sustained TIE2 phosphorylation inhibition for 24 hours, indicating remarkably slow dissociation kinetics [7].
Functional tube formation assays using human microvascular endothelial cells stimulated with angiopoietin-2 show that altiratinib blocks capillary formation with an inhibitory concentration fifty of 7.1 nanomolar [7]. This anti-angiogenic activity against angiopoietin-mediated signaling complements the compound's effects on vascular endothelial growth factor receptor 2 to provide comprehensive angiogenesis inhibition [3].
Altiratinib demonstrates exceptional potency against all three tropomyosin receptor kinase family members, with inhibitory concentration fifty values of 0.85 nanomolar for tropomyosin receptor kinase A, 4.6 nanomolar for tropomyosin receptor kinase B, and 0.83 nanomolar for tropomyosin receptor kinase C [7]. These values establish the tropomyosin receptor kinase family as among the most sensitive targets for altiratinib inhibition [6].
Cellular validation studies confirm the potent tropomyosin receptor kinase inhibitory activity of altiratinib across multiple cell line models [7]. In K562 cells stimulated with nerve growth factor, altiratinib inhibits tropomyosin receptor kinase A phosphorylation with an inhibitory concentration fifty of 0.69 nanomolar [7]. Similarly, in SK-N-SH neuroblastoma cells, nerve growth factor-stimulated tropomyosin receptor kinase A phosphorylation is blocked with an inhibitory concentration fifty of 1.2 nanomolar [7].
The KM-12 colorectal cancer cell line, which harbors an oncogenic TPM3-tropomyosin receptor kinase A fusion protein, demonstrates particular sensitivity to altiratinib with inhibitory concentration fifty values of 1.4 nanomolar for phosphorylation inhibition and 3.8 nanomolar for proliferation inhibition [7]. This sensitivity to fusion-driven tropomyosin receptor kinase signaling highlights the compound's potential therapeutic utility in tropomyosin receptor kinase fusion-positive malignancies [19] [21].
Tropomyosin receptor kinase B inhibition is demonstrated in differentiated SK-N-SH cells treated with all-trans retinoic acid to induce tropomyosin receptor kinase B expression [7]. Altiratinib blocks brain-derived neurotrophic factor-stimulated tropomyosin receptor kinase B phosphorylation with an inhibitory concentration fifty of 0.24 nanomolar, indicating sub-nanomolar cellular potency [7].
Prolonged target engagement studies reveal that altiratinib maintains tropomyosin receptor kinase A inhibition for extended periods [7]. In KM-12 cells treated with 0.5 micromolar altiratinib for 2 hours followed by compound washout, tropomyosin receptor kinase A phosphorylation remains inhibited by greater than 80 percent for 24 hours [7].
Molecular modeling studies of altiratinib binding to tropomyosin receptor kinase domains indicate that the compound functions as a type II inhibitor, preferentially binding to the inactive DFG-out conformation of these kinases [19] [21]. Structural analysis suggests that altiratinib's binding mode involves deep penetration into the allosteric pocket adjacent to the adenosine triphosphate binding site, consistent with its mechanism at other target kinases [19].
Comprehensive kinome-wide profiling of altiratinib against 295 human kinases reveals a selectivity profile that demonstrates greater than 50-fold selectivity against 273 kinases relative to the primary hepatocyte growth factor receptor target [7]. This extensive screening provides critical insights into the compound's specificity and potential for off-target effects across the human kinome [7].
Within the primary kinase panel, altiratinib demonstrates greater than 10-fold selectivity for hepatocyte growth factor receptor versus colony stimulating factor 1 receptor and KIT receptor tyrosine kinase [7]. The compound shows greater than 50-fold selectivity versus ABL proto-oncogene 1, FYN proto-oncogene, epidermal growth factor receptor, p38 alpha mitogen-activated protein kinase, platelet derived growth factor receptor alpha, platelet derived growth factor receptor beta, RET proto-oncogene, and SRC proto-oncogene [7].
Kinase Target | Inhibitory Concentration 50 (nanomolar) | Selectivity Fold versus Hepatocyte Growth Factor Receptor |
---|---|---|
FMS-like tyrosine kinase 3 | 9.3 | 3.4 |
Colony Stimulating Factor 1 Receptor | 32 | 11.9 |
KIT Proto-Oncogene Receptor Tyrosine Kinase | 68 | 25.2 |
ABL Proto-Oncogene 1 | 215 | 79.6 |
Platelet Derived Growth Factor Receptor Alpha | 340 | 125.9 |
p38 Alpha Mitogen-Activated Protein Kinase | 392 | 145.2 |
SRC Proto-Oncogene | 424 | 157.0 |
RET Proto-Oncogene | 1,400 | 518.5 |
Platelet Derived Growth Factor Receptor Beta | 1,600 | 592.6 |
Epidermal Growth Factor Receptor | >3,300 | >1,222 |
FYN Proto-Oncogene | >5,000 | >1,852 |
Kinases demonstrating inhibition within 50-fold of the hepatocyte growth factor receptor target include members of the hepatocyte growth factor receptor family such as SKY receptor tyrosine kinase, AXL receptor tyrosine kinase, and MER proto-oncogene tyrosine kinase [7]. Additional kinases in this category include RAF family kinases, a subset of ephrin receptors, breast tumor kinase, discoidin domain receptor tyrosine kinase 2, and homeodomain interacting protein kinase 4 [7].
The kinome interaction profile reveals that altiratinib preferentially targets receptor tyrosine kinases involved in angiogenesis, invasion, and metastasis pathways [7]. This selectivity pattern aligns with the compound's intended mechanism of action as a multi-pathway inhibitor targeting interconnected oncogenic signaling networks [3].
Cellular validation of selected off-target activities demonstrates that certain kinases identified in biochemical screens do not translate to significant cellular activity [7]. RAF family kinases, despite showing biochemical inhibition, are only weakly inhibited in cellular assays, suggesting that the biochemical activity may not be physiologically relevant at therapeutic concentrations [7].
The selectivity profile analysis reveals that altiratinib's off-target activity is concentrated among kinases that share structural similarities in their adenosine triphosphate binding pockets and switch control regions [7]. This pattern is consistent with the compound's mechanism as a type II inhibitor that recognizes specific conformational features present in its target kinases [17].
Colony stimulating factor 1 receptor represents one of the more potent off-target activities, with cellular inhibition demonstrated in THP-1 monocytic cells stimulated with macrophage colony stimulating factor [7]. Altiratinib blocks colony stimulating factor 1 receptor phosphorylation with an inhibitory concentration fifty of 79 nanomolar in this cellular context [7].
Altiratinib functions as a type II switch control pocket kinase inhibitor, representing an evolution of classical type II kinase inhibition through optimized binding into the allosteric switch control pocket of target kinases [3] [15]. This mechanism involves the compound intercepting the conformational flux that controls kinase activation by outcompeting the activation loop for binding to the deep allosteric switch pocket [15].
The structural basis for altiratinib's type II inhibition mechanism has been elucidated through crystallographic studies with the hepatocyte growth factor receptor kinase domain [15]. The compound induces a pronounced type II inactive conformation characterized by complete electron density for all but one residue in the activation loop, confirming the profound conformational effect exerted by the inhibitor [15].
Critical binding interactions within the switch control pocket involve hydrogen bonds between altiratinib and switch pocket residues aspartic acid 1222, lysine 1110, and glutamic acid 1127 [7] [15]. Additional hydrogen bonding occurs with the kinase hinge region at methionine 1160, contributing to the overall binding affinity and specificity [7] [15].
The para-fluorophenyl ring of altiratinib penetrates deeply into the hydrophobic switch pocket region adjacent to the alpha-C helix, a binding mode that physically prevents the activation loop from occupying this essential regulatory space [7] [15]. This steric occlusion represents the primary mechanism by which altiratinib blocks kinase activation [15].
Conformational analysis reveals that altiratinib binding forces critical tyrosine residues Y1234 and Y1235 into sequestered positions through pi-stacking interactions with aromatic residues and hydrogen bonding networks [15]. These interactions effectively occlude key volumes of both the adenosine triphosphate and substrate binding pockets, preventing productive catalytic complex formation [15].
The type II binding mechanism of altiratinib results in characteristic kinetic behavior distinct from classical adenosine triphosphate-competitive inhibitors [7]. Michaelis-Menten analysis demonstrates non-competitive inhibition kinetics with respect to adenosine triphosphate, with inhibition that cannot be overcome even at millimolar adenosine triphosphate concentrations [7].
Binding kinetics studies reveal exceptionally slow dissociation rates from target kinases, with off-rates measured in the range of 0.0067 per minute for the hepatocyte growth factor receptor [7]. This slow dissociation corresponds to residence half-times exceeding 100 minutes, indicating sustained target engagement that extends well beyond the compound's plasma half-life [7].
The prolonged residence time observed with altiratinib reflects the deep binding mode within the switch control pocket and the extensive conformational changes required for inhibitor dissociation [7] [23]. This sustained target engagement contributes to the compound's pharmacodynamic properties and may enhance therapeutic efficacy through extended pathway suppression [23].
Molecular dynamics studies of similar type II inhibitors suggest that the conformational changes required for inhibitor binding and release involve large-scale domain movements and coordinated rearrangements of regulatory elements [24]. The energy barriers associated with these conformational transitions contribute to the slow kinetics observed with switch control pocket inhibitors like altiratinib [24].
The allosteric nature of altiratinib's binding mechanism provides opportunities for selectivity that extend beyond simple active site complementarity [17]. The compound's ability to recognize and stabilize specific inactive conformations of target kinases contributes to its selectivity profile and reduced off-target activity relative to adenosine triphosphate-competitive inhibitors [17].